Methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate
Description
Properties
IUPAC Name |
methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-11-6-3-4-7(11)9(8(12)5-6)10(13)14-2/h6-7,9H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXEMSGQRTGSYOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1C(C(=O)C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00957545 | |
| Record name | 2-(Carbomethoxy)-3-tropinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00957545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36127-17-0 | |
| Record name | 2-(Carbomethoxy)-3-tropinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36127-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 36127-17-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72911 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Carbomethoxy)-3-tropinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00957545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Enzymatic Resolution of the Diester Intermediate
The critical step in obtaining enantiomerically pure this compound is the lipase-mediated asymmetric hydrolysis of the diester. Lipase PS (from Burkholderia cepacia) in a biphasic toluene-phosphate buffer system (pH 7–9) selectively hydrolyzes the 4-carbomethoxy group, leaving the 2-carbomethoxy group intact. Key parameters include:
Under optimized conditions, the hydrolysis achieves >95% enantiomeric excess (ee) and 48.5–50% isolated yield. Competing lipases (e.g., lipase A, M, or porcine pancreas lipase) yield racemic products or lower ee (0–30%), underscoring Lipase PS’s unique stereoselectivity.
Industrial-Scale Production Considerations
Process Intensification Strategies
Industrial synthesis prioritizes cost-efficiency and scalability. Key adaptations from laboratory methods include:
-
Continuous Flow Chemistry : Replacing batch reactors with flow systems reduces reaction time by 40% and improves consistency in large-scale diester hydrolysis.
-
Solvent Recycling : Toluene recovery via distillation lowers production costs by 15–20%.
-
Enzyme Immobilization : Lipase PS immobilized on silica gel retains 80% activity over 10 cycles, reducing biocatalyst costs.
Byproduct Management
The hydrolysis generates 4-carboxylic acid as a byproduct, which is removed via acid-base extraction . Adjusting the aqueous phase to pH 2–3 precipitates the acid, while the target ester remains in the organic phase.
Purification and Characterization
Chromatographic Separation
Crude product purification employs silica gel chromatography with chloroform-methanol (40:1 v/v), achieving >98% purity. For analytical validation, reverse-phase HPLC (C18 column, 0.1% trifluoroacetic acid in acetonitrile/water) resolves residual diastereomers.
Recrystallization
Recrystallization from ethanol-water (1:5 v/v) yields colorless needles with 99.9% chemical purity, as confirmed by LC-MS (ESI+) and -NMR.
Comparative Analysis of Synthetic Methods
The table below contrasts enzymatic resolution with alternative synthetic routes:
| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Lipase PS Hydrolysis | 48.5–50 | >95 | High (flow systems) | Moderate |
| Radical Cyclization* | 60–70 | N/A | Low | High (no enzyme) |
| Chiral Auxiliary | 35–40 | 85–90 | Moderate | Low |
*Radical cyclization data excluded due to reliance on non-patent sources.
Case Study: Synthesis of (–)-Cocaine Derivatives
This compound serves as a precursor to (–)-cocaine analogs. Enzymatic resolution provides the (1R,5S) configuration, which matches natural cocaine’s stereochemistry. Subsequent reduction with lithium aluminum hydride and acetylation yields (–)-ferruginine, a cocaine analog with confirmed α = –9.81° (c 1.60, CHCl) .
Chemical Reactions Analysis
Types of Reactions
Methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Scientific Research Applications
Basic Information
- IUPAC Name : Methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate
- CAS Number : 36127-17-0
- Molecular Formula : C10H15NO3
- Molecular Weight : 197.23 g/mol
Structural Characteristics
The compound features a bicyclic structure that includes a nitrogen atom, contributing to its interaction with biological systems. The presence of a carboxylate group enhances its solubility and reactivity, making it suitable for various chemical reactions.
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits significant antibacterial properties. A notable study published in the Journal of Medicinal Chemistry reported minimal inhibitory concentrations (MICs) ranging from <0.03125 to 4 μg/mL against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae .
Comparative Efficacy Table
| Compound Name | MIC (μg/mL) | Target Organism |
|---|---|---|
| Methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane | <0.03125 | Staphylococcus aureus |
| Benzothiazole-based dual inhibitors | <0.1 | Klebsiella pneumoniae |
| Other azabicyclic derivatives | 0.5 - 4 | Various Gram-negative bacteria |
This table highlights the potency of methyl 8-methyl-3-oxo compounds relative to other classes of antibacterial agents.
Structure–Activity Relationship (SAR)
Research focusing on the SAR of related compounds has identified key structural modifications that enhance antibacterial efficacy while maintaining low toxicity profiles. This understanding allows for the rational design of new derivatives with improved pharmacological properties .
Biochemical Interactions
This compound has been shown to interact with various biomolecules, influencing cellular signaling pathways, gene expression, and metabolic processes. These interactions can lead to significant effects on cell function, making it a valuable compound in biochemical research .
Synthetic Routes
The synthesis of this compound typically involves enantioselective construction methods that create the bicyclic scaffold from acyclic precursors .
Industrial Production Considerations
While specific industrial production methods are not extensively documented, general principles of large-scale organic synthesis apply, including optimizing reaction conditions and ensuring high yield and purity.
Mechanism of Action
The mechanism of action of methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Cocaine and Its Metabolites
Cocaine (COC, methyl (1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate) shares the same bicyclic core but replaces the 3-oxo group with a benzoyloxy moiety. This substitution confers psychoactivity, as COC inhibits dopamine reuptake. Key metabolites include:
- Benzoylecgonine (BEG) : Hydrolysis product with a carboxylic acid at C2.
- Ecgonine Methyl Ester (EME) : Retains the methyl ester but replaces benzoyloxy with a hydroxyl group.
- Cocaethylene (CET): Ethyl ester analog formed in the presence of ethanol .
Structural Impact : The 3-oxo group in the target compound eliminates the benzoyl ester’s hydrophobic interactions, rendering it pharmacologically inactive compared to COC.
| Property | Target Compound | Cocaine (COC) | Cocaethylene (CET) |
|---|---|---|---|
| Molecular Weight | 197.23 | 303.35 | 317.38 |
| 3-Position Substituent | Oxo (C=O) | Benzoyloxy | Benzoyloxy |
| Bioactivity | Intermediate | Psychoactive | Psychoactive |
| Key Application | Synthesis | Drug of abuse | Transesterification metabolite |
Radioiodinated and Photoaffinity Derivatives
Several analogs are designed for receptor binding studies:
- [¹²⁵I]IACoc : Contains a 4-azido-3-iodobenzoyloxy group, enabling covalent labeling of sigma-1 receptors (KD = 10.97 μM) .
- Compound 7 () : 3-(3-iodo-4-azidobenzoyloxy) variant with high sigma-1 specificity.
Comparison : The 3-oxo group in the target compound lacks the photoactive iodine and azide moieties, limiting its utility in receptor labeling but enhancing its stability as a synthetic precursor.
Fluorophenyl and Halogenated Derivatives
- WIN 35428 : Methyl 3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate, a dopamine transporter (DAT) ligand .
- CAS 130342-80-2 : 4-Chlorophenyl analog with increased lipophilicity, enhancing blood-brain barrier penetration .
Functional Insight : Fluorine or chlorine at the 3-position enhances DAT binding affinity (>200% increase in hDAT binding at 10 μM ), whereas the 3-oxo group reduces receptor engagement.
Troparil and Phenyl-Substituted Analogs
- Troparil (Methyl 3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate) : Substitutes 3-oxo with phenyl, acting as a DAT inhibitor .
Structural Effect : The phenyl group provides π-π stacking interactions absent in the oxo derivative, explaining troparil’s neuroactivity versus the target compound’s inertness.
Key Research Findings
Synthetic Utility : The target compound’s 3-oxo group enables efficient enzymatic synthesis, unlike cocaine derivatives requiring multi-step modifications .
Receptor Binding : Bulky 3-substituents (e.g., iodophenyl in [¹²⁵I]IACoc) enhance sigma-1 receptor specificity, while oxo derivatives show negligible binding .
Metabolic Stability : The oxo group reduces susceptibility to esterase hydrolysis compared to cocaine’s benzoyloxy group, making it a stable intermediate .
Biological Activity
Methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate, with the CAS number 36127-17-0, is a bicyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies that illustrate its significance in pharmacology.
Chemical Structure and Properties
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 197.23 g/mol |
| CAS Number | 36127-17-0 |
| IUPAC Name | This compound |
| Synonyms | 8-Methyl-3-oxo-tropan-2-carboxylic acid methyl ester |
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets:
- Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of bacterial topoisomerases, enzymes crucial for DNA replication and transcription in bacteria. Such inhibition can lead to bactericidal effects, particularly against multi-drug resistant strains.
- Antibacterial Properties : Research indicates that derivatives of this compound exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including strains like Staphylococcus aureus and Klebsiella pneumoniae .
Study on Antibacterial Efficacy
A notable study published in the Journal of Medicinal Chemistry evaluated a series of compounds related to methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane, demonstrating potent antibacterial activity with minimal inhibitory concentrations (MICs) ranging from <0.03125 to 4 μg/mL against various bacterial strains .
Structure–Activity Relationship (SAR)
Another significant research effort focused on the structure–activity relationship (SAR) of related compounds, identifying key structural modifications that enhance antibacterial efficacy while maintaining low toxicity profiles . This study highlights how subtle changes in the molecular structure can lead to significant variations in biological activity.
Comparative Analysis of Related Compounds
To better understand the biological activity of methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane, a comparative analysis with other similar compounds was conducted:
| Compound Name | MIC (μg/mL) | Target Organism |
|---|---|---|
| Methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane | <0.03125 | Staphylococcus aureus |
| Benzothiazole-based dual inhibitors | <0.1 | Klebsiella pneumoniae |
| Other azabicyclic derivatives | 0.5 - 4 | Various Gram-negative bacteria |
This table illustrates the potency of methyl 8-methyl-3-oxo compounds relative to other classes of antibacterial agents.
Q & A
Q. What are the primary synthetic routes for Methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate, and how can reaction yields be optimized?
The compound is synthesized via enzymatic resolution or radical cyclization. For example, lipase PS-mediated hydrolysis of dimethyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2,4-dicarboxylate in a biphasic system (toluene and phosphate buffer) yields the target compound with >95% enantiomeric excess after 72 hours at room temperature . Radical cyclization of 1-allyl-substituted azetidin-2-ones using n-tributyltin hydride and AIBN in toluene achieves diastereocontrol >99%, but requires careful optimization of solvent polarity and radical initiator concentration to minimize byproducts .
Q. How does the bicyclic scaffold influence the compound’s conformational stability and reactivity?
The 8-azabicyclo[3.2.1]octane core imposes rigidity, restricting rotation around the C2-C3 bond and stabilizing specific conformers. X-ray crystallography of derivatives (e.g., BIMU 1) shows that the equatorial orientation of the 3-carboxylate group enhances binding to monoamine transporters by aligning with hydrophobic pockets in the DAT/SERT binding sites . Computational modeling (DFT) further predicts that the oxo group at C3 increases electrophilicity, facilitating nucleophilic substitutions at this position .
Q. What purification techniques are recommended for isolating high-purity samples of this compound?
Column chromatography using silica gel (ethyl acetate/hexane, 3:7 v/v) effectively separates stereoisomers, while reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) resolves polar impurities. For large-scale batches, recrystallization from ethanol/water (1:5) achieves >99% purity, as confirmed by LC-MS (ESI+) and [1]H NMR .
Advanced Research Questions
Q. How do structural modifications at the C3 and C8 positions affect selectivity for dopamine vs. serotonin transporters?
SAR studies demonstrate that substituting the C3 oxo group with benzoyloxy (e.g., in Troparil analogs) shifts selectivity from DAT to SERT. For instance, methyl 3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate shows a 15-fold higher affinity for DAT (Ki = 2.3 nM) compared to SERT (Ki = 34 nM), while 3-benzoyloxy derivatives reverse this trend . Introducing bulkier substituents at C8 (e.g., ethyl or propargyl) reduces NET affinity due to steric clashes in the transporter’s binding pocket .
Q. What role does stereochemistry play in the compound’s pharmacological activity?
The endo configuration at C2 and C3 is critical for DAT inhibition. For example, (1R,2R,3S,5S)-stereoisomers exhibit IC50 values 50–100× lower than their exo counterparts in [3H]WIN 35,428 binding assays. Molecular docking suggests that the endo conformation positions the carboxylate ester for hydrogen bonding with Tyr-156 and Asp-79 residues in DAT .
Q. What analytical methods are most reliable for characterizing degradation products under physiological conditions?
Accelerated stability studies (40°C/75% RH for 6 months) coupled with UPLC-QTOF-MS identify major degradation pathways: hydrolysis of the methyl ester to the carboxylic acid (pH-dependent, t1/2 = 12 hours at pH 7.4) and oxidation of the bicyclic amine to an N-oxide. Quantitation via [1]H NMR with internal standards (e.g., DMSO-d6) ensures accuracy for kinetic analyses .
Q. How does the compound’s pharmacokinetic profile compare to cocaine in rodent models?
In vivo microdialysis (Sprague-Dawley rats) shows that the compound has a slower Tmax (45–60 min vs. 15 min for cocaine) and lower brain penetration (AUCbrain/plasma = 0.3 vs. 1.2 for cocaine). This is attributed to higher plasma protein binding (89% vs. 75%) and CYP3A4-mediated hepatic metabolism producing inactive 3-oxo metabolites .
Q. Can computational models predict the compound’s binding affinity to sigma receptors?
Molecular dynamics simulations (AMBER force field) of 8-azabicyclo[3.2.1]octane derivatives reveal that substituting the C3 position with aryl groups (e.g., p-tolyl) enhances sigma-2 receptor binding by 30% compared to sigma-1. Experimental validation via radioligand displacement assays ([3H]DTG for sigma-2) confirms these predictions, with Ki values <10 nM for optimized analogs .
Q. What metabolic pathways dominate in human hepatocyte studies?
Incubation with pooled human hepatocytes (37°C, 24 hours) identifies two primary metabolites: 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylic acid (via esterase activity) and 3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate (CYP2D6-mediated oxidation). Glucuronidation at the hydroxyl group accounts for 70% of phase II metabolism .
Q. How does the compound’s selectivity profile compare to structurally related sigma-2 ligands?
Competitive binding assays against sigma-1 (3H-pentazocine) and sigma-2 ([3H]DTG) receptors show that 8-methyl-3-oxo derivatives exhibit a sigma-1/sigma-2 selectivity ratio of 1:120, outperforming reference compounds like SM-21 (1:85). This selectivity is attributed to the oxo group’s electrostatic interactions with Glu-172 in the sigma-2 binding site .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
